N-Desmethyl venlafaxine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

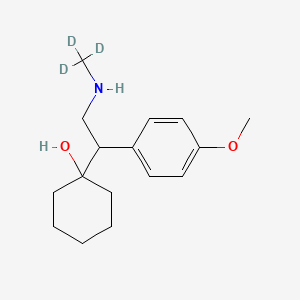

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFOJAJJMUXLW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Desmethyl Venlafaxine-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl venlafaxine-d3 is the deuterium-labeled stable isotope of N-desmethylvenlafaxine, a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Its primary and critical application in pharmacology and clinical research is as an internal standard for the highly accurate and precise quantification of N-desmethylvenlafaxine in biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the metabolic pathway of venlafaxine, and detailed protocols for its use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Venlafaxine is an antidepressant used to treat major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][2] A secondary metabolic pathway involves N-demethylation, mediated by CYP3A4 and CYP2C19, to form N-desmethylvenlafaxine.[3] While less pharmacologically active than venlafaxine and ODV, the concentration of N-desmethylvenlafaxine can be significant, particularly in individuals with certain genetic variations of CYP2D6.[4]

Accurate quantification of venlafaxine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for such quantitative analyses, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[5]

Chemical and Physical Properties

This compound is structurally identical to N-desmethylvenlafaxine, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group. This mass difference allows for its differentiation from the endogenous metabolite by a mass spectrometer without significantly altering its chemical behavior.

| Property | Value |

| Molecular Formula | C₁₆H₂₂D₃NO₂ |

| Molecular Weight | 266.39 g/mol |

| Appearance | White Solid |

| Isotopic Purity | Typically ≥98% |

| Chemical Name | 1-[1-(4-methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol |

Role in Venlafaxine Metabolism

Venlafaxine undergoes extensive metabolism in the liver. The primary metabolic pathway is O-demethylation to the active metabolite O-desmethylvenlafaxine (ODV). A secondary pathway is N-demethylation to N-desmethylvenlafaxine. Further metabolism of these primary metabolites can also occur. The following diagram illustrates the major metabolic pathways of venlafaxine.

Caption: Major metabolic pathways of venlafaxine.

Synthesis Overview

The synthesis of N-desmethylvenlafaxine generally starts from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.[6] This intermediate is reacted with an appropriate alkylamine in the presence of a transition metal catalyst under a hydrogen atmosphere to yield N-desmethylvenlafaxine.[6] For the deuterium-labeled analog, this compound, a similar synthetic route would be employed, utilizing a deuterated methylamine (B109427) source.

Caption: General synthesis workflow for N-desmethylvenlafaxine.

Experimental Protocols for Quantitative Analysis

The following is a synthesized, detailed protocol for the quantification of N-desmethylvenlafaxine in human plasma using this compound as an internal standard, based on common practices in published LC-MS/MS methods.[7][8][9]

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Caption: Workflow for sample preparation by protein precipitation.

Liquid Chromatography Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Presentation

Mass Spectrometry Parameters (MRM Transitions)

The following table summarizes the typical MRM transitions for N-desmethylvenlafaxine and its deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| N-Desmethylvenlafaxine | 264.3 | 246.2 | 100 | 30 | 15 |

| This compound | 267.3 | 249.2 | 100 | 30 | 15 |

Note: Optimal cone voltage and collision energy may vary between instruments and should be optimized.

Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following table presents typical validation parameters for such an assay.

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy, precision, and reliability required for the quantification of N-desmethylvenlafaxine in complex biological matrices. The detailed methodologies and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for pharmacokinetic and toxicological studies of venlafaxine and its metabolites.

References

- 1. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyl Venlafaxine-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of N-Desmethyl venlafaxine-d3. This deuterated analog of a major venlafaxine (B1195380) metabolite is a critical tool in pharmacokinetic and metabolic research, enabling precise quantification in complex biological matrices.

Core Chemical Properties

This compound, also known as Norvenlafaxine-d3, is the N-demethylated metabolite of the antidepressant venlafaxine, where three hydrogen atoms on the N-methyl group have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.

| Property | Value | Reference(s) |

| Chemical Name | 1-[1-(4-methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexan-1-ol | [1] |

| Synonyms | rac this compound, Norvenlafaxine-d3 | [1] |

| Molecular Formula | C₁₆H₂₂D₃NO₂ | [1] |

| Molecular Weight | 266.39 g/mol | [1] |

| CAS Number | 1189980-40-2 | [2] |

| Appearance | White Solid | [1] |

| Melting Point | 74-76°C | [1] |

| Purity (Chemical) | Typically >98% (HPLC) | |

| Isotopic Purity | Typically ≥98% (d3) | [3] |

Solubility and Stability

| Property | Value | Reference(s) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Tetrahydrofuran. Predicted aqueous solubility of the non-deuterated form is 0.077 g/L. | [1][4] |

| Stability and Storage | Store at -20°C for long-term stability. Solutions should be prepared fresh. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to greater metabolic stability and resistance to chemical degradation under certain conditions. For optimal stability, store in tightly sealed containers, protected from light and moisture to prevent back-exchange of deuterium with hydrogen. | [1][5] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of a suitable precursor with deuterated methylamine (B109427) (methyl-d3-amine). The following is a generalized protocol adapted from known synthetic methods for venlafaxine analogs and deuterated amines.

Step 1: Synthesis of Methyl-d3-amine (B1598088) Hydrochloride

A common method for preparing methyl-d3-amine is through the reduction of nitromethane-d3 (B1582242) or from N-(methyl-d3)phthalimide.

-

Method A: From Nitromethane-d3:

-

Nitromethane is reacted with deuterium oxide in the presence of a base and a phase-transfer catalyst to yield nitromethane-d3.[6][7]

-

The resulting nitromethane-d3 is then reduced in an inert solvent, such as tetrahydrofuran, using a reducing agent like lithium aluminum hydride (LiAlH₄) to form methyl-d3-amine.[6][7]

-

The amine is subsequently treated with hydrochloric acid to form the more stable hydrochloride salt.[6][7]

-

-

Method B: From N-(methyl-d3)phthalimide:

-

Potassium phthalimide (B116566) is reacted with a deuterated methylating agent, such as methyl-d3 iodide or methyl-d3 tosylate, in an inert solvent like DMF to produce N-(methyl-d3)phthalimide.[8]

-

The N-(methyl-d3)phthalimide is then hydrolyzed with a strong acid, such as hydrochloric acid, under reflux to yield methyl-d3-amine hydrochloride.[8]

-

Step 2: Synthesis of this compound

This step adapts a known procedure for the synthesis of N-desmethylvenlafaxine.

-

Reaction Setup: To a stirred solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164) in methanol (B129727), add methyl-d3-amine hydrochloride (3-5 equivalents). Stir the mixture for 5-10 minutes until a clear solution is obtained.[9]

-

Catalytic Hydrogenation: Add a palladium catalyst (e.g., 10-50 wt% of 10% Palladium on carbon) to the reaction mixture under a nitrogen atmosphere.[9]

-

Hydrogenation: Purge the reaction vessel with hydrogen gas three times and then maintain a hydrogen atmosphere (1-2 atm). Stir the reaction at room temperature for 5-40 hours.[9]

-

Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Bioanalytical Method for Venlafaxine and Metabolites using this compound as an Internal Standard

The following is a representative LC-MS/MS protocol for the quantification of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound, Venlafaxine-d6, and O-Desmethylvenlafaxine-d6).

-

Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]

-

Mobile Phase: Isocratic elution with a mixture of 60% methanol in 2 mM ammonium (B1175870) formate (B1220265) buffer (v/v) containing 0.1% formic acid.[10]

-

Flow Rate: 0.300 mL/min.[10]

-

Injection Volume: 5 µL.[10]

-

Column Temperature: 40°C.[10]

-

Autosampler Temperature: 10°C.[10]

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

3. MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine | 278.2 | 58.1 |

| O-Desmethylvenlafaxine | 264.2 | 58.1 |

| N-Desmethylvenlafaxine | 264.2 | 44.1 |

| This compound (IS) | 267.2 | 47.1 |

| Venlafaxine-d6 (IS) | 284.2 | 64.1 |

| O-Desmethylvenlafaxine-d6 (IS) | 270.2 | 64.1 |

4. Method Validation

The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

Venlafaxine Metabolic Pathway

The following diagram illustrates the major metabolic pathways of venlafaxine, leading to the formation of its primary metabolites, including N-Desmethyl venlafaxine.

Caption: Major metabolic pathways of Venlafaxine.

General Workflow for Synthesis of this compound

This diagram outlines the general synthetic workflow for producing this compound.

Caption: Generalized synthesis workflow for this compound.

Bioanalytical Workflow using this compound

The following diagram depicts a typical workflow for the analysis of venlafaxine and its metabolites in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow for analyte quantification.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 7. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 8. EP2548859B1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Analysis of N-Desmethyl venlafaxine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl venlafaxine-d3, a deuterated isotopologue of the active metabolite of the antidepressant venlafaxine (B1195380). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and analytical quantification.

Core Compound Structure and Properties

N-Desmethyl venlafaxine is a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The deuterated form, this compound, serves as an invaluable tool in bioanalytical assays, primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[1] Its use ensures accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.[2]

The key physicochemical properties of N-Desmethyl venlafaxine and its d3-labeled counterpart are summarized below.

| Property | N-Desmethyl venlafaxine | This compound |

| Molecular Formula | C₁₆H₂₅NO₂ | C₁₆H₂₂D₃NO₂ |

| Molecular Weight | 263.37 g/mol | 266.39 g/mol |

| IUPAC Name | 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | 1-[1-(4-methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexan-1-ol |

| CAS Number | 149289-30-5 | 1189980-40-2 |

Metabolic Pathway of Venlafaxine

N-Desmethyl venlafaxine is formed from venlafaxine through N-demethylation, a metabolic process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[3] The major metabolic pathway of venlafaxine, however, is O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (desvenlafaxine).[3][4]

Experimental Protocols

Synthesis of N-Desmethyl venlafaxine

A general, single-step process for the synthesis of N-desmethylvenlafaxine has been reported.[5] The synthesis of the deuterated analogue, this compound, would follow the same procedure with the substitution of the appropriate deuterated starting material.

Reaction Scheme:

Procedure:

-

A solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) is prepared in methanol (10-20 volumes).[5]

-

Monomethylamine hydrochloride (3-5 equivalents) is added, and the mixture is stirred for 5-10 minutes until a clear solution is obtained.[5] For the synthesis of the d3 analogue, monomethylamine-d3 hydrochloride would be used.

-

A palladium catalyst (e.g., 10-50 wt% of 10% palladium on carbon) is added under a nitrogen atmosphere.[5]

-

The reaction mixture is purged with hydrogen gas and stirred under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[5]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5]

-

Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Quantification by LC-MS/MS

The quantification of N-Desmethyl venlafaxine in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] this compound is used as the internal standard.

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of human plasma, add the internal standard solution (this compound).[7]

-

Add a protein precipitating agent, such as acetonitrile (B52724) containing 0.43% formic acid.[7]

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[7]

Chromatographic and Mass Spectrometric Conditions:

The following table summarizes typical parameters for an LC-MS/MS assay.

| Parameter | Typical Conditions |

| LC Column | Hypurity Cyano (50 mm x 4.6 mm, 5 µm) or equivalent C18 column.[7] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8] |

| Flow Rate | 0.5 - 1.0 mL/min.[8] |

| Injection Volume | 5 - 20 µL. |

| Ionization Mode | Electrospray Ionization (ESI), Positive.[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[7] |

| Linear Range | Typically 2.0 - 500 ng/mL.[7] |

Mass Spectrometry Transitions (MRM):

The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| N-Desmethyl venlafaxine | 264.3 | 58.1 | The m/z 58.1 fragment corresponds to the [CH₃NH=CH₂]⁺ ion.[7] |

| 264.28 | 107.10 | An alternative fragment that can be monitored.[9] | |

| This compound | 267.4 (Predicted) | 61.1 (Predicted) | The precursor ion reflects the addition of 3 daltons from the deuterium (B1214612) atoms. The product ion corresponds to the [CD₃NH=CH₂]⁺ fragment. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Venlafaxine-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on N-Desmethyl venlafaxine-d3, a deuterated isotopologue of a minor metabolite of the antidepressant drug venlafaxine (B1195380). This document summarizes its chemical and physical properties, outlines its metabolic context, and presents detailed experimental protocols for its use in analytical applications.

Core Data Presentation

This compound, specifically the racemic form, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving venlafaxine and its metabolites. Its key identifying and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | rac this compound; 1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol | N/A |

| CAS Number | 1189980-40-2 | N/A |

| Molecular Formula | C₁₆H₂₂D₃NO₂ | N/A |

| Molecular Weight | 266.39 g/mol | N/A |

| Form | White Solid | N/A |

| Melting Point | 74-76°C | N/A |

| Solubility | Dichloromethane, Ethyl Acetate, Tetrahydrofuran | N/A |

| Unlabeled CAS | 149289-30-5 | N/A |

Note: Another related compound, this compound N-nitroso, has a distinct CAS number of 2680662-11-5.[1]

Metabolic Pathway of Venlafaxine

N-Desmethyl venlafaxine is a minor metabolite of venlafaxine. The primary metabolic route for venlafaxine is O-demethylation to O-desmethylvenlafaxine (ODV), which is also pharmacologically active. N-demethylation is a less significant pathway. The metabolic cascade is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2C19.

Below is a diagram illustrating the major metabolic pathways of venlafaxine.

Caption: Major metabolic pathways of venlafaxine.

Experimental Protocols

General Synthesis Workflow (Hypothetical for d3 variant)

Caption: Generalized synthesis workflow for this compound.

Analytical Protocol: Quantification in Human Plasma using LC-MS/MS

This compound is crucial as an internal standard for the accurate quantification of venlafaxine and its metabolites in biological matrices. Below is a representative protocol for such an analysis.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 20 µL of a working solution of this compound (internal standard).

-

Add 400 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for N-Desmethyl venlafaxine and its d3-labeled internal standard would need to be optimized.

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

Experimental Workflow for Bioanalytical Method

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

References

An In-depth Technical Guide on the Core Properties and Application of N-Desmethyl venlafaxine-d3

Introduction

N-Desmethyl venlafaxine-d3 is the deuterated analog of N-Desmethyl venlafaxine (B1195380), a metabolite of the widely prescribed antidepressant drug, venlafaxine. The strategic incorporation of three deuterium (B1214612) atoms into the N-methyl group results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its non-deuterated counterpart. This key characteristic makes this compound an exemplary internal standard for quantitative bioanalytical assays. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it is crucial for achieving accurate and precise measurements of venlafaxine and its metabolites in complex biological matrices. This technical guide provides a detailed overview of the molecular properties of this compound, its role in analytical methodologies, and the experimental protocols for its use.

Core Molecular Data

The fundamental quantitative data for this compound and its corresponding non-deuterated form are essential for their application in mass spectrometry. These details are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₆H₂₂D₃NO₂ | 266.39[1][2][3] |

| N-Desmethyl venlafaxine | C₁₆H₂₅NO₂ | 263.37[4] |

Application as an Internal Standard in Bioanalytical Methods

In the field of pharmaceutical analysis, this compound is predominantly used as an internal standard for the quantification of venlafaxine and its metabolites in biological samples such as plasma, serum, and whole blood. The principle of using a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This approach effectively compensates for variations that can occur during sample preparation and instrumental analysis, thereby enhancing the reliability of the results.

Experimental Workflow: Quantification using a Deuterated Internal Standard

The following diagram illustrates a standard workflow for the quantification of an analyte (N-Desmethyl venlafaxine) in a biological sample, employing its deuterated analog (this compound) as an internal standard.

Experimental Protocol: LC-MS/MS Quantification of N-Desmethyl Venlafaxine

Below is a generalized experimental protocol for the quantitative analysis of N-Desmethyl venlafaxine in a biological matrix using this compound as an internal standard. This protocol is a composite of established methodologies within the scientific literature.

1. Preparation of Standards and Quality Controls:

-

Stock solutions of N-Desmethyl venlafaxine and this compound are prepared in a suitable organic solvent, such as methanol.

-

A series of calibration standards are created by spiking a blank biological matrix with known concentrations of N-Desmethyl venlafaxine.

-

Quality control (QC) samples are similarly prepared at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

2. Sample Preparation:

-

A precise volume of the this compound internal standard solution is added to each biological sample, calibration standard, and QC sample.

-

To remove proteins and other interferences, a protein precipitation step is often performed by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.

-

For enhanced sample cleanup, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the analytes from the matrix.

-

The resulting extract is then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase LC column (e.g., C18). A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Tandem Mass Spectrometry (MS/MS): An electrospray ionization (ESI) source is commonly used in positive ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both N-Desmethyl venlafaxine and this compound.

4. Data Analysis:

-

The peak areas for the analyte and the internal standard are integrated for each sample.

-

A peak area ratio of the analyte to the internal standard is calculated.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentrations of N-Desmethyl venlafaxine in the unknown samples are then determined by interpolating their peak area ratios from this calibration curve.

Logical Relationship: Analyte and Internal Standard

The efficacy of a deuterated internal standard is rooted in the logical relationship between the analyte and the standard. This relationship is what allows for the correction of analytical variability.

Conclusion

This compound is a critical tool for researchers, scientists, and professionals in drug development who require precise and accurate quantification of venlafaxine and its metabolites. Its application as an internal standard in LC-MS/MS methodologies is fundamental for robust pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The principles and protocols detailed in this guide provide a solid foundation for the effective use of this deuterated compound in a laboratory setting.

References

- 1. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Desmethyl Venlafaxine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of N-Desmethyl venlafaxine-d3, a deuterated analog of a major metabolite of the antidepressant drug venlafaxine (B1195380). The incorporation of deuterium (B1214612) at the N-methyl position offers a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical applications. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Core Synthetic Strategy

The most direct and efficient pathway for the synthesis of this compound involves the reductive amination of a key intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164), using a deuterated source for the methylamino group. This approach leverages established synthetic routes for venlafaxine and its analogs, with the critical modification of introducing the isotopic label in the final step of forming the N-methylamino moiety.

A plausible and commonly utilized method for this transformation is a single-step reaction where the cyano group of the starting material is reduced and simultaneously alkylated with d3-methylamine in the presence of a catalyst under a hydrogen atmosphere.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process starting from the condensation of 4-methoxyphenylacetonitrile (B141487) and cyclohexanone (B45756) to form the key nitrile intermediate. This is followed by the crucial reductive amination step to introduce the deuterated N-methyl group.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of N-desmethylvenlafaxine, adapted for the incorporation of the deuterium label.

Protocol 1: Synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Intermediate)

This initial step involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

-

Reaction Setup: To a stirred solution of 4-methoxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as toluene (B28343) or methanol, a strong base like sodium methoxide (B1231860) or potassium tert-butoxide (1.2 eq) is added portion-wise at a controlled temperature, typically between 0-10 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature for a period of 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired intermediate as a crystalline solid.

Protocol 2: Synthesis of this compound

This key step introduces the deuterated N-methyl group via reductive amination.

-

Reaction Setup: In a high-pressure hydrogenation vessel, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 eq) is dissolved in a solvent such as methanol. To this solution, d3-monomethylamine hydrochloride (3-5 eq) is added.

-

Catalyst Addition: A palladium catalyst, typically 10% palladium on carbon (Pd/C) or 5% palladium on alumina (B75360) (10-50 wt%), is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen).[1]

-

Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized with hydrogen to 1-2 atmospheres. The reaction mixture is stirred vigorously at room temperature for 5 to 40 hours.[1][2] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to >12 with a strong base (e.g., 50% NaOH solution).

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-desmethylvenlafaxine, which can be expected to be comparable for the deuterated analog.

| Parameter | Value | Reference |

| Intermediate Synthesis Yield | >90% | General literature |

| Reductive Amination Yield | 30-89% (conversion) | [2] |

| Final Product Purity (HPLC) | >99% | [2] |

| Catalyst | 10% Pd/C or 5% Pd/on Alumina | [1][2] |

| Hydrogen Pressure | 1-2 atm | [2] |

| Reaction Time (Hydrogenation) | 5-40 hours | [2] |

Experimental Workflow Visualization

The workflow for the key deuteration and amination step can be visualized as follows:

References

Technical Guide: Physicochemical Characterization of N-Desmethyl Venlafaxine-d3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of the physical and chemical properties of N-Desmethyl venlafaxine-d3, a deuterated isotopologue of a venlafaxine (B1195380) metabolite. It is primarily used as an internal standard in quantitative analytical methods such as mass spectrometry. This guide summarizes its physical appearance, presents key quantitative data, and outlines a generalized protocol for its characterization.

Introduction

This compound is the stable isotope-labeled form of N-Desmethyl venlafaxine, a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The incorporation of three deuterium (B1214612) atoms on the N-methyl group results in a mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies that require precise quantification of its unlabeled counterpart in biological matrices. Understanding its physical properties is crucial for its proper handling, storage, and application in a laboratory setting.

Physical Appearance and Properties

Based on data from chemical suppliers, this compound is consistently described as a solid material at room temperature.

Physical Form: White Solid.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Physical State | White Solid | [1] |

| Molecular Formula | C₁₆H₂₂D₃NO₂ | [1] |

| Molecular Weight | 266.39 g/mol | [1][2] |

| Melting Point | 74-76°C | [1] |

| Storage Temperature | -20°C or 2-8°C Refrigerator | [1][2] |

| Solubility | Dichloromethane, Ethyl Acetate, Tetrahydrofuran | [1] |

| Purity | >95% (HPLC) | [3] |

| CAS Number | 1189980-40-2 | [2] |

Experimental Protocols

Detailed, validated experimental protocols for the characterization of this compound are typically proprietary to the manufacturer. However, a generalized workflow for the physical and chemical characterization of a chemical reference standard is provided below.

General Protocol for Physicochemical Characterization

-

Visual Inspection:

-

Place a small, representative sample of the substance on a clean, white laboratory weigh boat or watch glass.

-

Observe the sample under adequate, neutral lighting against a white and a black background.

-

Record the physical state (e.g., crystalline solid, amorphous powder, etc.) and color.

-

-

Melting Point Determination:

-

Utilize a calibrated melting point apparatus.

-

Load a small amount of the dried, powdered sample into a capillary tube.

-

Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature range from the onset of melting (first liquid droplet) to the completion of melting (entire sample is liquid).

-

-

Solubility Assessment:

-

To a series of small vials, add a pre-weighed amount of the compound (e.g., 1 mg).

-

Add a measured volume (e.g., 100 µL) of a selected solvent (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) to the first vial.

-

Vortex or agitate the vial for a set period (e.g., 1-2 minutes).

-

Visually determine if the solid has completely dissolved.

-

If dissolved, the compound is soluble at that concentration. If not, continue adding solvent in measured increments until dissolution is achieved or the compound is deemed insoluble.

-

Repeat for each solvent of interest.

-

-

Purity Analysis (via HPLC):

-

Prepare a standard solution of the compound in a suitable mobile phase solvent.

-

Develop an appropriate High-Performance Liquid Chromatography (HPLC) method, selecting a suitable column (e.g., C18) and mobile phase.

-

Inject the standard solution into the HPLC system.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks, thus quantifying the purity.

-

Visualizations

The following diagrams illustrate the metabolic context and a general experimental workflow relevant to this compound.

References

Technical Guide: Solubility Profile of N-Desmethyl venlafaxine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Desmethyl venlafaxine-d3. Due to the limited availability of quantitative data for the deuterated form, this guide also includes relevant data for the closely related analogue, (±)-O-Desmethyl venlafaxine (B1195380), to provide a broader understanding of its solubility characteristics. Furthermore, detailed experimental protocols for determining kinetic and thermodynamic solubility are presented to facilitate further research and method development.

Physicochemical Properties

This compound is a deuterated metabolite of Venlafaxine, a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). Its physicochemical properties are crucial for understanding its behavior in various biological and chemical systems.

| Property | Value |

| Molecular Formula | C₁₆H₂₂D₃NO₂ |

| Molecular Weight | 266.39 g/mol |

| Form | White Solid |

| Melting Point | 74-76°C[1] |

Quantitative Solubility Data

Table 1: Quantitative Solubility of (±)-O-Desmethyl venlafaxine [2]

| Solvent | Concentration (mg/mL) |

| Ethanol | ~0.10 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~0.25 |

| Dimethyl formamide (B127407) (DMF) | ~5 |

| 1:2 solution of DMF:PBS (pH 7.2) | ~0.30 |

Qualitative Solubility Data

Table 2: Qualitative Solubility of rac this compound [1]

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran | Soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common types of solubility assays used in drug discovery and development: the kinetic solubility assay and the thermodynamic solubility assay. These protocols can be adapted for the determination of this compound solubility.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[3][4][5][6]

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of precipitate is then measured over a short period. This method provides an estimate of the solubility under non-equilibrium conditions.

Experimental Workflow:

Caption: Kinetic Solubility Experimental Workflow.

Detailed Steps:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

-

Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to the wells containing the DMSO stock solution. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: The plate is typically shaken or agitated for a short period (e.g., 1 to 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[7]

-

Detection: The amount of precipitate is quantified. Common methods include:

-

Turbidimetry or Nephelometry: Measures the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its absorbance at a specific wavelength.

-

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8][9][10]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over an extended period until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Experimental Workflow:

Caption: Thermodynamic Solubility Experimental Workflow.

Detailed Steps:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[7][8]

-

Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is used to determine the concentration accurately.

Signaling Pathways and Logical Relationships

As N-Desmethyl venlafaxine is a metabolite of Venlafaxine, its primary mechanism of action is related to the inhibition of serotonin and norepinephrine reuptake. A diagram illustrating this logical relationship is provided below.

Caption: Metabolic relationship and mechanism of action.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. creative-biolabs.com [creative-biolabs.com]

Navigating the Supply and Application of N-Desmethyl Venlafaxine-d3: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of N-Desmethyl Venlafaxine-d3.

This whitepaper provides an in-depth analysis of this compound, a critical deuterated internal standard for the accurate quantification of venlafaxine (B1195380) and its metabolites. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), and its metabolites are frequently analyzed in clinical and research settings to ensure therapeutic efficacy and safety.[1][2] The use of a stable isotope-labeled internal standard like this compound is paramount for correcting matrix effects and ensuring the precision of bioanalytical methods.[1][2][3]

This guide offers a comparative overview of commercially available this compound, details a standard experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents visual workflows to aid in both supplier selection and experimental design.

Supplier and Product Specifications

The selection of a suitable this compound supplier is a critical first step for any research endeavor. Key considerations include purity, isotopic enrichment, and the availability of comprehensive analytical documentation. A summary of specifications from prominent suppliers is presented below to facilitate an informed decision-making process.

| Supplier/Product Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Notes |

| rac this compound (United States Biological)[4] | C₁₆H₂₂D₃NO₂ | 266.39 | 1189980-40-2 | Highly Purified | White Solid, Soluble in Dichloromethane, Ethyl Acetate, Tetrahydrofuran.[4] |

| This compound (MedchemExpress)[3][5] | Not Specified | Not Specified | 1189980-40-2 | Not Specified | Deuterium labeled compound for use as a tracer or internal standard.[3] |

| rac this compound (Pharmaffiliates)[6] | C₁₆H₂₂D₃NO | 266.39 | 1189980-40-2 | Not Specified | |

| rac this compound (Dove Research & Analytics)[7] | Not Specified | Not Specified | 1189980-40-2 | Not Specified | Synonym: Norvenlafaxine-d3.[7] |

| D,L-N-Desmethylvenlafaxine-d3 (Isotope Science / Alfa Chemistry)[8] | Not Specified | Not Specified | Not Specified | Not Specified | For research use only.[8] |

| N-Nitroso-N-Desmethyl-Desvenlafaxine-D3 (Acanthus Research)[9] | C₁₆H₂₁D₃N₂O₃ | Not Specified | 2680662-11-5 | Not Specified | A related impurity standard.[9] |

| N-Nitroso-N-Desmethyl-Desvenlafaxine-D3 (SynZeal)[10] | C₁₅H₁₉D₃N₂O₃ | 281.4 | Not Available | >90% |

Note: This table is based on publicly available data and may not be exhaustive. Researchers should always request a certificate of analysis for lot-specific details.

Experimental Protocol: Quantification of Venlafaxine and Metabolites in Human Plasma by LC-MS/MS

The following protocol provides a detailed methodology for the simultaneous determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma using a deuterated internal standard. This method is adaptable for use with this compound.

1. Materials and Reagents:

-

Venlafaxine, O-desmethylvenlafaxine, and this compound reference standards

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Ammonium (B1175870) acetate

-

Ultrapure water

-

Drug-free human plasma

2. Standard Solution Preparation:

-

Prepare primary stock solutions of venlafaxine, O-desmethylvenlafaxine, and this compound (e.g., 1 mg/mL) in methanol.[11]

-

Prepare working solutions by diluting the stock solutions with a suitable solvent, such as methanol or a methanol-water mixture.[11][12]

-

Prepare calibration curve standards and quality control (QC) samples by spiking drug-free plasma with appropriate volumes of the working solutions.[11] Typical concentration ranges for venlafaxine and O-desmethylvenlafaxine are 2.0-500 ng/mL.[13]

3. Sample Preparation (Protein Precipitation): [13]

-

To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard solution (this compound).

-

Add a protein precipitation agent, such as acetonitrile containing formic acid.[13]

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.[1]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[11]

-

Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.[11][14]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C or 50°C.[11][14]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[11] Specific precursor to product ion transitions for venlafaxine, O-desmethylvenlafaxine, and the internal standard must be optimized. For example, transitions for venlafaxine (m/z 278.3 → 58.1) and O-desmethylvenlafaxine (m/z 264.3 → 58.1) have been reported.[13]

-

Gas Parameters: Nebulizer gas, collision gas, and gas temperatures should be optimized for the specific instrument.[11][14]

-

5. Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

-

Determine the concentrations of the unknown samples and QCs from the calibration curve using a weighted linear regression.

Visualizing Key Processes

To further clarify the workflow, the following diagrams have been generated.

Caption: Logical workflow for selecting a qualified supplier of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. This compound N-nitroso - Acanthus Research [acanthusresearch.com]

- 10. Desvenlafaxine Impurities | SynZeal [synzeal.com]

- 11. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academicworks.cuny.edu [academicworks.cuny.edu]

A Technical Guide to N-Desmethyl Venlafaxine-d3 for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl venlafaxine-d3, a critical tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. This document outlines its properties, applications, and detailed methodologies for its use in bioanalytical assays.

Introduction

This compound is the deuterium-labeled analog of N-desmethylvenlafaxine, a metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380).[1] Due to its isotopic labeling, it serves as an ideal internal standard for the quantitative analysis of N-desmethylvenlafaxine and the parent drug, venlafaxine, in complex biological matrices such as plasma and whole blood.[1][2] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis, as it corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[3]

Physicochemical Properties and Specifications

The following table summarizes the typical physicochemical properties of this compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂D₃NO₂ | [4] |

| Molecular Weight | 266.39 g/mol | [4][5] |

| CAS Number | 1189980-40-2 | [5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 74-76°C | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Tetrahydrofuran | [4] |

| Purity | ≥98% (by HPLC) | Varies by supplier |

| Isotopic Enrichment | ≥99% Deuterium | Varies by supplier |

Mechanism of Action of Venlafaxine and its Metabolites

Venlafaxine exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, leading to an increased concentration of these neurotransmitters.[6][7] This potentiation of neurotransmitter activity is the primary mechanism for its antidepressant and anxiolytic properties. N-desmethylvenlafaxine is one of its pharmacologically active metabolites.

Experimental Protocols for Bioanalysis

The following protocols are generalized from published LC-MS/MS methods for the analysis of venlafaxine and its metabolites in human plasma.[8][9] It is essential to validate these methods in your laboratory.

Materials and Reagents

-

This compound (Internal Standard)

-

Venlafaxine and its non-labeled metabolites (analytical standards)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

4.2.1. Protein Precipitation (for high-throughput analysis)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. Solid-Phase Extraction (for higher sensitivity and cleaner samples)

-

Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma, add 10 µL of the internal standard working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Venlafaxine: m/z 278.2 → 260.2

-

N-Desmethylvenlafaxine: m/z 264.2 → 246.2

-

This compound: m/z 267.2 → 249.2

-

Note: MRM transitions should be optimized for the specific instrument used.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates a typical workflow for a bioequivalence study of a venlafaxine formulation using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of venlafaxine and its metabolites in biological samples. Its use as an internal standard in LC-MS/MS assays is crucial for robust pharmacokinetic, toxicokinetic, and bioequivalence studies. The methodologies and information provided in this guide serve as a comprehensive resource for researchers in the field of drug development and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound N-nitroso - Acanthus Research [acanthusresearch.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

A Technical Guide to the Isotopic Labeling of Venlafaxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The strategic incorporation of isotopes such as Deuterium (B1214612) (²H), Carbon-11 (¹¹C), and Carbon-14 (B1195169) (¹⁴C) into the venlafaxine molecule is critical for a variety of research applications, from elucidating metabolic pathways to serving as internal standards in quantitative bioanalysis. This document details the synthetic strategies, experimental protocols, and applications of isotopically labeled venlafaxine, presenting quantitative data in structured tables and illustrating key workflows with diagrams.

Introduction to Isotopic Labeling of Venlafaxine

Isotopic labeling is the technique of replacing an atom in a molecule with one of its isotopes. These isotopes can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹¹C, ¹⁴C). In drug development, this technique is indispensable for:

-

Pharmacokinetic (PK) and ADME Studies: Radiolabeled compounds like [¹⁴C]venlafaxine allow for the tracking of a drug's absorption, distribution, metabolism, and excretion.

-

Quantitative Bioanalysis: Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like venlafaxine-d6 (B1429546), are the gold standard for internal standards in mass spectrometry (MS)-based quantification, correcting for matrix effects and experimental variability.

-

Metabolic Pathway Elucidation: Labeled compounds help identify and characterize metabolites formed by enzymes such as the cytochrome P450 (CYP) family. Venlafaxine is primarily metabolized by CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV).

-

Positron Emission Tomography (PET) Imaging: Short-lived positron-emitting isotopes like ¹¹C can be incorporated into molecules to visualize and quantify their distribution and target engagement in vivo.

Synthesis of Isotopically Labeled Venlafaxine

The synthesis of labeled venlafaxine typically involves modifying established synthetic routes for the parent compound by introducing isotopically enriched reagents at key steps.

Deuterium Labeling (e.g., Venlafaxine-d6)

Deuterium-labeled venlafaxine, most commonly with six deuterium atoms on the two N-methyl groups (venlafaxine-d6), is widely used as an internal standard for LC-MS/MS assays. The most common method for introducing these labels is via a modified Eschweiler-Clarke reaction.

Synthetic Workflow:

The synthesis starts from the precursor 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This intermediate is then N-methylated using deuterated reagents.

Experimental Protocol (Adapted from Unlabeled Synthesis)

While specific literature detailing the yield of deuterated venlafaxine synthesis is sparse, the following protocol is adapted from a well-established synthesis of unlabeled venlafaxine, substituting with deuterated reagents.[1]

-

Reaction Setup: In a suitable reaction vessel, a stirred mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (1.0 eq), deuterated formic acid (DCOOD, approx. 4.5 eq), deuterated formaldehyde (CD₂O, 40% solution in D₂O, approx. 8.0 eq), and D₂O is prepared.

-

Reaction Conditions: The mixture is heated to 90-98°C for approximately 19 hours. The reaction progress is monitored by TLC or LC-MS.

-

Workup: The reaction mass is cooled to room temperature and washed with an organic solvent like chloroform (B151607) to remove impurities. The aqueous layer is then cooled to approximately 5°C and basified with a strong base (e.g., 48% NaOH solution).

-

Extraction: The product, venlafaxine-d6 free base, is extracted from the alkaline aqueous layer with an organic solvent (e.g., chloroform, ethyl acetate).

-

Purification and Salt Formation: The combined organic layers are evaporated under reduced pressure. The resulting residue is dissolved in a suitable solvent (e.g., isopropyl alcohol) and acidified with hydrochloric acid (in a solvent like isopropyl alcohol) to precipitate the venlafaxine-d6 hydrochloride salt.

-

Isolation: The precipitated solid is filtered, washed with cold solvent, and dried under vacuum.

Carbon-11 Labeling ([¹¹C]Venlafaxine)

[O-methyl-¹¹C]Venlafaxine is a valuable PET tracer. Its synthesis involves the rapid methylation of its O-desmethyl precursor using [¹¹C]methyl iodide.

Experimental Protocol

The following protocol is based on the published synthesis of [O-methyl-¹¹C]venlafaxine.

-

Precursor: The synthesis begins with the precursor O-desmethylvenlafaxine.

-

Radiolabeling: O-desmethylvenlafaxine is alkylated with [¹¹C]methyl iodide. This reaction is performed rapidly due to the short half-life of Carbon-11 (approx. 20.4 minutes).

-

Purification: The resulting [O-methyl-¹¹C]venlafaxine is purified using High-Performance Liquid Chromatography (HPLC).

-

Formulation: The purified product is formulated into a sterile solution suitable for in vivo administration.

Carbon-14 Labeling ([¹⁴C]Venlafaxine)

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of labeled venlafaxine and its key precursors.

Table 1: Synthesis of Labeled Venlafaxine

| Labeled Compound | Isotope | Label Position | Synthetic Method | Reported Yield | Isotopic Purity | Reference |

| Venlafaxine-d6 | ²H | N-(CD₃)₂ | Deuterated Eschweiler-Clarke | Not explicitly reported | ≥99% atom D | Commercial Data |

| [O-methyl-¹¹C]Venlafaxine | ¹¹C | O-¹¹CH₃ | O-methylation with [¹¹C]CH₃I | 30 ± 5% (decay corrected) | Radiochemically pure | N/A |

| Venlafaxine (unlabeled) | N/A | N/A | Eschweiler-Clarke | 60% (overall) | N/A | [1] |

Table 2: Synthesis of Key Precursors

| Compound | Synthesis Step | Reported Yield | Purity | Reference |

| O-desmethylvenlafaxine (ODV) | Dimethylation of Intermediate III | 84.77% | 99.20% | [2] |

| 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Reduction of cyano intermediate | 66% | 99% (HPLC) |

Applications and Methodologies

Use as an Internal Standard in LC-MS/MS

The primary application of deuterium-labeled venlafaxine (e.g., venlafaxine-d6) is as an internal standard (IS) for the accurate quantification of venlafaxine and its metabolites in biological matrices.

Typical LC-MS/MS Workflow:

Protocol: Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot a small volume (e.g., 100 µL) of the biological sample (e.g., human plasma) into a microcentrifuge tube.

-

Spiking: Add a precise volume of the venlafaxine-d6 internal standard solution of a known concentration.

-

Precipitation: Add a protein precipitating agent, typically 3 volumes of ice-cold acetonitrile.

-

Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Extraction: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Metabolic Disposition Studies with [¹⁴C]Venlafaxine

Studies using orally administered [¹⁴C]venlafaxine have been fundamental in understanding its metabolic fate.

Key Findings from [¹⁴C]Venlafaxine Studies: [3]

-

Excretion: In humans and various animal species, over 85% of the administered radioactivity is recovered in the urine within 72 hours, indicating extensive absorption and renal excretion.[3]

-

Metabolism: Venlafaxine is extensively metabolized. The parent compound accounts for only a small fraction of the excreted dose (e.g., 4.7% in humans).[3]

-

Major Metabolites: The primary metabolic pathways are O- and N-demethylation. In humans, the major metabolite is O-desmethylvenlafaxine (ODV).[3] Other metabolites include N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine.[3]

-

Conjugation: Phase I metabolites undergo further conjugation, primarily glucuronidation, before excretion.[3]

Conclusion

The isotopic labeling of venlafaxine with deuterium, carbon-11, and carbon-14 provides essential tools for modern drug development and clinical research. Deuterated venlafaxine is the cornerstone of accurate bioanalytical methods, while carbon-labeled analogs have been instrumental in defining the pharmacokinetic and metabolic profile of the drug. This guide has outlined the key synthetic approaches and experimental methodologies, providing a foundational resource for researchers in the pharmaceutical sciences. Further research to publish detailed, high-yield synthetic protocols for deuterated and ¹⁴C-labeled venlafaxine would be a valuable contribution to the field.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 3. Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Venlafaxine-d3: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential information contained within a Certificate of Analysis (CoA) for the isotopically labeled reference standard, N-Desmethyl venlafaxine-d3. Understanding the data and methodologies presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of research and analytical results in the fields of pharmacology, drug metabolism, and bioanalytical chemistry. N-Desmethyl venlafaxine (B1195380) is a metabolite of the antidepressant drug venlafaxine.[1][2] The deuterated form, this compound, is commonly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise measurement of the parent drug and its metabolites in biological matrices.[3]

Core Components of a Certificate of Analysis

A Certificate of Analysis for a reference standard like this compound is a formal document that attests to its quality and purity.[4] Key information typically presented includes product identification, physical and chemical properties, and the results of analytical testing.

Product and Batch Information

This section provides fundamental details for traceability and proper handling of the reference standard.

| Parameter | Description |

| Product Name | This compound |

| Synonyms | rac this compound; Norvenlafaxine-d3 |

| Catalog Number | Varies by supplier |

| Batch/Lot Number | Unique identifier for the specific production batch |

| CAS Number | 1189980-40-2 (for the deuterated compound) |

| Molecular Formula | C₁₆H₂₂D₃NO₂ |

| Molecular Weight | 266.39 g/mol |

| Storage Conditions | Recommended temperature and humidity for maintaining stability |

| Retest/Expiry Date | The date until which the manufacturer guarantees the product specifications |

Physicochemical Data

This table summarizes the physical and chemical characteristics of this compound.

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, acetonitrile (B52724), DMSO |

| Melting Point | Not always specified, may be provided |

Analytical Data and Experimental Protocols

The core of the CoA is the presentation of analytical data that confirms the identity, purity, and quality of the reference standard. The following sections detail the typical tests performed and the methodologies employed.

Identity Confirmation

Multiple analytical techniques are used to unequivocally confirm the chemical structure of this compound.

| Analytical Technique | Expected Result |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | The spectrum should be consistent with the proposed structure of this compound, showing the characteristic signals for the aromatic, cyclohexyl, and methoxy (B1213986) groups, with appropriate integration values. The deuterium (B1214612) incorporation at the N-methyl group would result in the absence or significant reduction of the corresponding proton signal. |

| Mass Spectrometry (MS) | The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the deuterated compound (e.g., [M+H]⁺ at m/z 267.2). Fragmentation patterns should be consistent with the known structure of N-Desmethyl venlafaxine. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule, such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) stretches. |

Purity Assessment

Chromatographic methods are employed to determine the purity of the reference standard and to identify and quantify any impurities.

| Analytical Technique | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | ≥ 98% (by area percentage) |